

SMCypI C31 comparative analysis small-molecule versus peptidic inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SMCypI C31

Cat. No.: S12378642

[Get Quote](#)

The Novel Small-Molecule Cyclophilin Inhibitor C105SR

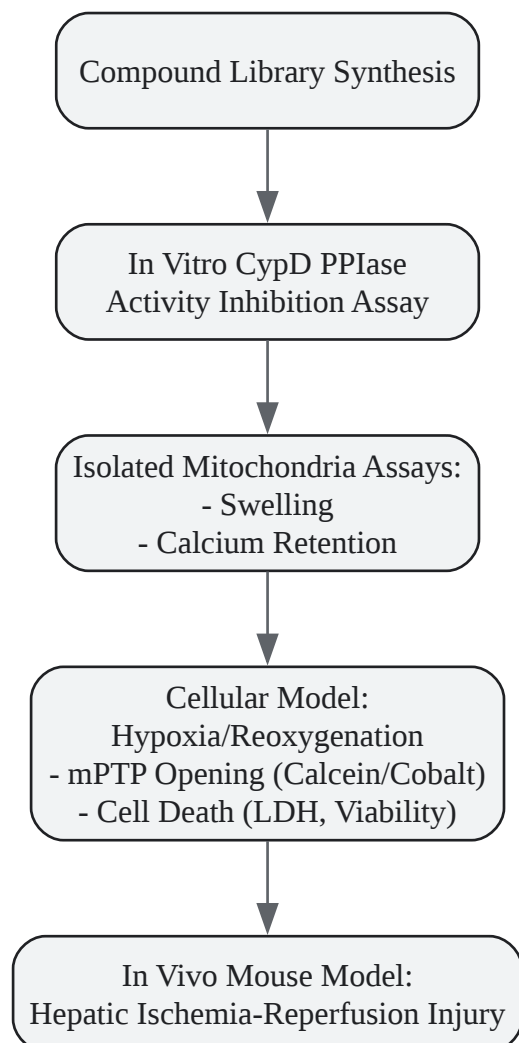
The following information summarizes a novel small-molecule cyclophilin inhibitor (SMCypI), **C105SR**, which was developed through the chemical optimization of a parent SMCypI, with **C31** being mentioned as a previously reported compound from this family [1]. This new derivative exhibits superior properties and represents the current state of development for this inhibitor class.

Feature	Description
Compound Name	C105SR [1]
Compound Class	Small-Molecule Cyclophilin Inhibitor (SMCypI), non-peptidic [1]
Primary Target	Cyclophilin D (CypD) [1]
Key Mechanism	Inhibits CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, thereby blocking mitochondrial permeability transition pore (mPTP) opening [1].
Key Advantage (vs. Peptidic)	Chemically distinct from natural macrocyclic inhibitors (e.g., Cyclosporin A); designed to avoid immunosuppressive properties [1].
Mitoprotective Effect	Inhibits mitochondrial swelling and increases calcium retention capacity in isolated liver mitochondria [1].

Feature	Description
Cellular Protection	Prevents cell death in an in vitro model of hypoxia/reoxygenation [1].
In Vivo Efficacy	Protects against hepatic ischaemia-reperfusion injury (IRI) in mice by reducing hepatocyte necrosis and apoptosis [1].

Experimental Data and Workflow

The experimental data supporting C105SR's efficacy comes from a standard workflow designed to evaluate cyclophilin inhibitors from in vitro assays to in vivo models [1] [2].



[Click to download full resolution via product page](#)

Detailed Experimental Protocols [1]:

- **CypD PPIase Inhibition:** Compounds were evaluated for their direct ability to inhibit the enzymatic activity of CypD.
- **Isolated Mitochondria Assays:**
 - **Mitochondrial Swelling:** Measured as a consequence of mPTP opening.
 - **Calcium Retention Capacity (CRC):** The amount of calcium required to trigger mPTP opening; a higher CRC indicates stronger inhibition.
- **Cellular Hypoxia/Reoxygenation Model:**
 - **mPTP Opening:** Quantified using a calcein-AM/cobalt quenching assay.

- **Cell Death:** Measured by lactate dehydrogenase (LDH) release, propidium iodide staining, and overall cell viability assays.
- **In Vivo Efficacy:**
 - **Model:** Partial hepatic ischemia for 60 minutes followed by 6 hours of reperfusion in mice.
 - **Treatment:** C105SR or vehicle was delivered via a subcutaneous osmotic pump starting 24 hours before surgery.
 - **Outcome:** Assessment of hepatocyte necrosis and apoptosis.

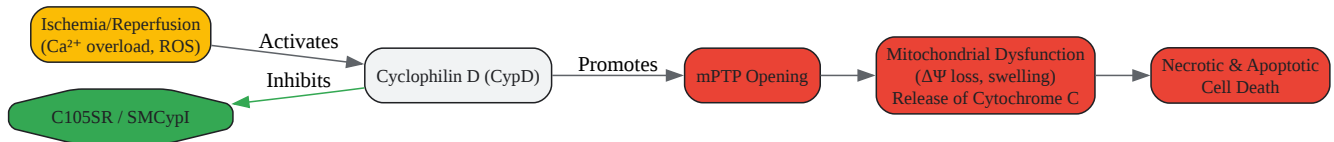
Comparative Analysis: SMCypls vs. Peptidic Inhibitors

The table below outlines the general comparative advantages of the SMCypI class, including C105SR, over traditional peptidic macrocyclic inhibitors.

Parameter	Small-Molecule Inhibitors (e.g., C105SR)	Peptidic/Macrocyclic Inhibitors (e.g., Cyclosporin A, Alisporivir)
Chemical Nature	Non-peptidic, small molecule [1]	Macrocyclic, peptidic [1]
Immunosuppressive Activity	Designed to be non-immunosuppressive [1]	Inherently immunosuppressive (binds calcineurin) [3]
Reported Mitoprotective Properties	Exhibited properties superior to Cyclosporin A and Alisporivir in assays [1]	Effective but limited by side effects [1]
Therapeutic Limitation	A promising candidate for subsequent clinical development without immunosuppression [1]	Immunosuppression limits therapeutic use for non-transplant indications [1] [3]

Biological Context and Significance

To understand how these inhibitors work, it's helpful to visualize the pathway they target, which is central to cell death in conditions like hepatic ischemia-reperfusion injury.



Click to download full resolution via product page

Pathway Explanation:

- **Stress Induction:** Hepatic ischemia-reperfusion injury (IRI) causes calcium overload and reactive oxygen species (ROS) production [1].
- **Key Regulatory Protein:** These stresses activate **Cyclophilin D (CypD)**, a protein in the mitochondrial matrix that regulates the **mitochondrial permeability transition pore (mPTP)** [1].
- **Critical Event:** Persistent **mPTP opening** leads to a loss of mitochondrial membrane potential, swelling, rupture, and the release of pro-death factors like cytochrome c [1].
- **Cell Fate:** This cascade ultimately triggers both **necrotic and apoptotic cell death** [1].
- **Therapeutic Intervention:** **C105SR** and other SMCypIs work by inhibiting CypD, thereby preventing mPTP opening and protecting cells from death [1].

Key Insights for Researchers

- **C105SR is an Optimized Lead:** The research indicates that C105SR is not a direct competitor to C31 but rather its evolved, more potent successor. For a comparative analysis, focusing on C105SR's data against peptidic inhibitors is more relevant and impactful [1].
- **Clinical Motivation is Clear:** The driving force behind developing non-peptidic SMCypIs is to circumvent the dose-limiting immunosuppression caused by Cyclosporin A and its analogues, thereby creating a viable drug for non-transplant applications like liver surgery or treating viral infections [1] [3].
- **Data Gap on C31:** While the superior performance of the new SMCypIs over earlier leads like C31 is implied, the search results do not provide specific quantitative data for C31 itself for a direct side-by-side comparison.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The novel cyclophilin inhibitor C105SR reduces hepatic ... [pmc.ncbi.nlm.nih.gov]
2. The novel cyclophilin inhibitor C105SR reduces hepatic ... [sciencedirect.com]
3. Cyclophilins and Their Roles in Hepatitis C Virus ... [mdpi.com]

To cite this document: Smolecule. [SMCypI C31 comparative analysis small-molecule versus peptidic inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12378642#smcypi-c31-comparative-analysis-small-molecule-versus-peptidic-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com